

# Solnatide in the Landscape of ENaC Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The epithelial sodium channel (ENaC) plays a critical role in maintaining fluid balance across epithelial surfaces, making it a key therapeutic target for conditions characterized by fluid accumulation, such as pulmonary edema. **Solnatide**, a novel synthetic peptide, has emerged as a direct activator of ENaC, showing promise in preclinical and clinical settings for the treatment of pulmonary permeability edema, particularly in the context of Acute Respiratory Distress Syndrome (ARDS). This guide provides a comparative analysis of **Solnatide**'s efficacy against other classes of ENaC activators, supported by available experimental data.

### **Mechanism of Action: A Direct Approach**

**Solnatide**'s primary mechanism of action is the direct activation of ENaC. It is a synthetic peptide that mimics the lectin-like domain of TNF- $\alpha$  but lacks its pro-inflammatory properties[1]. By binding to the  $\alpha$ -subunit of ENaC, **Solnatide** is believed to induce a conformational change that increases the channel's open probability, leading to enhanced sodium and fluid clearance from the alveoli[1].

In contrast, other ENaC activators employ indirect mechanisms. These can be broadly categorized as:

• β2-Adrenoceptor Agonists (e.g., Salbutamol, Terbutaline): These agents stimulate β2-adrenergic receptors on alveolar epithelial cells, leading to an increase in intracellular cyclic



AMP (cAMP). This signaling cascade is thought to upregulate ENaC expression and activity, thereby promoting alveolar fluid clearance.

- Mineralocorticoid/Glucocorticoid Receptor Agonists (e.g., Aldosterone, Dexamethasone):
   These hormones bind to their respective receptors, which then translocate to the nucleus
   and modulate the transcription of genes involved in sodium transport, including the subunits
   of ENaC. This leads to an increased number of active ENaC channels at the cell surface.
- Proteases (e.g., Prostasin, Urokinase-type Plasminogen Activator): Certain proteases can cleave specific sites on the extracellular domains of ENaC subunits, which removes an inhibitory peptide fragment and increases the channel's open probability[2][3][4][5][6].

## Preclinical and Clinical Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of **Solnatide** and other ENaC activators in preclinical and clinical studies.

## Table 1: Preclinical Efficacy in Animal Models of Pulmonary Edema



| ENaC Activator                                      | Animal Model                                         | Key Efficacy<br>Endpoint               | Quantitative<br>Result  | Reference |
|-----------------------------------------------------|------------------------------------------------------|----------------------------------------|-------------------------|-----------|
| Solnatide                                           | Porcine ARDS<br>model<br>(bronchoalveolar<br>lavage) | PaO2/FiO2 ratio                        | Increased ratio         | [1]       |
| Extravascular<br>Lung Water<br>(EVLW)               | Reduced EVLW                                         | [1]                                    |                         |           |
| Rat model of<br>high-altitude<br>pulmonary<br>edema | Lung Water<br>Content                                | Significantly<br>lower than<br>control | [7]                     |           |
| BALF Protein                                        | Significantly<br>lower than<br>control               | [7]                                    |                         | _         |
| β2-Adrenoceptor<br>Agonists<br>(Terbutaline)        | Ex vivo human<br>lung                                | Alveolar Fluid<br>Clearance            | Dose-dependent increase | [8]       |

Table 2: Clinical Efficacy in Patients with ARDS or Pulmonary Edema



| ENaC<br>Activator                         | Clinical Trial                             | Patient<br>Population                     | Key Efficacy<br>Endpoint                                                          | Quantitative<br>Result                                                            | Reference |
|-------------------------------------------|--------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Solnatide                                 | Phase IIb<br>(AP301-II-<br>002)            | Moderate-to-<br>severe ARDS               | Extravascular<br>Lung Water<br>Index<br>(EVLWI)                                   | Positive trend in reduction, significant in patients with SOFA score >10 (P=0.04) | [1]       |
| Ad hoc interim analysis (n=16)            | ARDS<br>(COVID-19<br>vs. non-<br>COVID-19) | Oxygenation ratio, ventilation parameters | No significant difference between groups                                          | [9][10]                                                                           |           |
| Salbutamol<br>(β2-Agonist)                | BALTI-1<br>(Phase II)                      | ARDS                                      | Extravascular<br>Lung Water<br>(EVLW) at<br>Day 7                                 | 9.2 ± 6 ml/kg<br>(Salbutamol)<br>vs. 13.2 ± 3<br>ml/kg<br>(Placebo);<br>p=0.038   | [11]      |
| BALTI-2<br>(Phase III)                    | ARDS                                       | 28-day<br>mortality                       | 34%<br>(Salbutamol)<br>vs. 23%<br>(Placebo);<br>RR 1.47<br>(95% CI 1.03-<br>2.08) | [12][13][14]                                                                      |           |
| Dexamethaso<br>ne<br>(Glucocorticoi<br>d) | DEXA-ARDS                                  | Moderate-to-<br>severe ARDS               | Ventilator-<br>free days at<br>28 days                                            | 12.3 days (Dexamethas one) vs. 7.5 days (Control); p<0.0001                       | [15][16]  |
| 60-day<br>mortality                       | 21%<br>(Dexamethas<br>one) vs. 36%         | [15][17]                                  |                                                                                   | _                                                                                 |           |



|                                                          | (Control);<br>p=0.0047 |                             |                    |                        |      |
|----------------------------------------------------------|------------------------|-----------------------------|--------------------|------------------------|------|
| Spironolacton e (Mineralocorti coid Receptor Antagonist) | Multiple<br>studies    | Congestive<br>Heart Failure | Pulmonary<br>edema | Reduction in incidence | [18] |

Note: The data for spironolactone is in the context of congestive heart failure, not directly ARDS-related pulmonary edema. The mechanism of benefit may be more related to systemic fluid management than direct alveolar ENaC activation.

# Experimental Protocols Measurement of Extravascular Lung Water Index (EVLWI)

A common method for quantifying pulmonary edema in clinical trials is the single indicator transpulmonary thermodilution technique, often using the PiCCO® system[19][20][21][22][23].

Principle: A cold saline indicator is injected into a central vein. The temperature change is
measured by a thermistor at the tip of an arterial catheter. The mean transit time and
downslope time of the thermodilution curve are used to calculate the intrathoracic thermal
volume (ITTV) and the pulmonary thermal volume (PTV). The difference between these
volumes, indexed to predicted body weight, provides the EVLWI.

#### Procedure:

- A central venous catheter and a thermistor-tipped arterial catheter are inserted.
- A known volume of cold saline is injected as a bolus through the central venous catheter.
- The thermodilution curve is recorded by the arterial catheter's thermistor.
- The monitoring device calculates ITTV, PTV, and subsequently EVLWI.



#### **Assessment of Oxygenation Index (OI)**

The Oxygenation Index is a measure of the severity of hypoxemia and is calculated as follows[24]:

 $OI = (Mean Airway Pressure \times FiO_2) / PaO_2$ 

- Mean Airway Pressure (MAP): The average pressure applied to the airway during one respiratory cycle, measured in cmH<sub>2</sub>O.
- Fraction of Inspired Oxygen (FiO<sub>2</sub>): The concentration of oxygen in the gas mixture being delivered to the patient, expressed as a fraction.
- Partial Pressure of Oxygen in arterial blood (PaO<sub>2</sub>): Measured in mmHg from an arterial blood gas sample.

A higher OI indicates more severe oxygenation impairment. The Oxygen Saturation Index (OSI), which uses pulse oximetry saturation (SpO<sub>2</sub>) as a non-invasive surrogate for PaO<sub>2</sub>, can also be used[25][26].

# Signaling Pathways and Experimental Workflows Solnatide Signaling Pathway



Click to download full resolution via product page

Caption: **Solnatide** directly activates ENaC, leading to increased alveolar fluid clearance.

#### **β2-Adrenoceptor Agonist Signaling Pathway**





Click to download full resolution via product page

Caption: β2-agonists indirectly activate ENaC via a cAMP-dependent pathway.

#### **Mineralocorticoid Receptor Agonist Signaling Pathway**



Click to download full resolution via product page

Caption: Mineralocorticoid receptor agonists increase ENaC expression through gene transcription.

#### **Protease-Mediated ENaC Activation Workflow**



Click to download full resolution via product page

Caption: Proteases activate ENaC by cleaving and removing an inhibitory peptide.

#### **Discussion and Future Directions**

**Solnatide** represents a targeted approach to ENaC activation with a distinct, direct mechanism of action. Preclinical data are promising, and early clinical trials suggest a potential benefit in reducing pulmonary edema, particularly in severely ill ARDS patients[1]. However, a definitive conclusion on its clinical efficacy awaits the results of larger, adequately powered Phase III trials.



The comparison with other ENaC activators reveals a complex picture. While β2-adrenoceptor agonists have demonstrated an ability to reduce extravascular lung water in a Phase II trial, a subsequent Phase III trial with salbutamol was halted due to increased mortality, raising significant safety concerns[11][12][13][14]. This highlights the potential for adverse effects when targeting a ubiquitous receptor systemically.

Glucocorticoids like dexamethasone have shown significant benefits in ARDS, including reduced mortality and increased ventilator-free days[15][16][17]. However, their broad anti-inflammatory and metabolic effects make it difficult to attribute the observed benefits solely to ENaC activation. The therapeutic effect is likely multifactorial.

Proteases offer another avenue for ENaC activation, but their clinical application for this purpose is still in its infancy, with a need for more in vivo and clinical data.

In conclusion, **Solnatide**'s direct and localized (via inhalation) mechanism of action may offer a more favorable safety and efficacy profile compared to systemic and indirect ENaC activators. Future research should focus on completing robust clinical trials to definitively establish the efficacy and safety of **Solnatide** in ARDS and other conditions characterized by pulmonary edema. Head-to-head comparative studies, where ethically and practically feasible, would provide the most direct evidence of a superior therapeutic window for any of these ENaC-activating strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymogen-locked mutant prostasin (Prss8) leads to incomplete proteolytic activation of the epithelial sodium channel (ENaC) and severely compromises triamterene tolerance in mice PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 3. journals.physiology.org [journals.physiology.org]
- 4. Sodium retention in nephrotic syndrome is independent of the activation of the membraneanchored serine protease prostasin (CAP1/PRSS8) and its enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENaC activation by proteases PMC [pmc.ncbi.nlm.nih.gov]
- 6. weiszlab.pitt.edu [weiszlab.pitt.edu]
- 7. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic agonist stimulated alveolar fluid clearance in ex vivo human and rat lungs
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate to severe ARDS in a randomized, placebo-controlled, double-blind trial: preliminary evaluation of safety and feasibility in light of the COVID-19 pandemic PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jvsmedicscorner.com [jvsmedicscorner.com]
- 12. Effect of intravenous β-2 agonist treatment on clinical outcomes in acute respiratory distress syndrome (BALTI-2): a multicentre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. Critical Care Alert: Dexamethasone Treatment for ARDS EMRA [emra.org]
- 16. Dexamethasone treatment for the acute respiratory distress syndrome: a multicentre, randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thebottomline.org.uk [thebottomline.org.uk]
- 18. Spironolactone in the long-term management of patients with congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of extravascular lung water using the single indicator method in patients: research and potential clinical value PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of extravascular lung water using the single indicator method in patients: research and potential clinical value PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]



- 22. Extravascular lung water in critical care: recent advances and clinical applications | SRLF [srlf.org]
- 23. Safety and Preliminary Efficacy of Sequential Multiple Ascending Doses of Solnatide to Treat Pulmonary Permeability Oedema in Patients With Moderate-to-severe ARDS [ctv.veeva.com]
- 24. Oxygenation Saturation Index Predicts Clinical Outcomes in ARDS PMC [pmc.ncbi.nlm.nih.gov]
- 25. publications.ersnet.org [publications.ersnet.org]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solnatide in the Landscape of ENaC Activators: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610915#comparing-solnatide-efficacy-with-other-enac-activators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com